[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-10(3-4-10)6-9-2-1-5-12-7-9;;/h1-2,5,7H,3-4,6,8,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMUFXYRPXMUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Free Radical-Mediated Cyclization
The Simmons-Smith reaction variant using allylic chlorides remains the most widely implemented method:
Procedure (adapted from US3847985A):
- React allyl chloride (1.0 equiv) with HBr (1.2 equiv) in presence of benzoyl peroxide (0.05 mol%) at 40–70°C for 6–8 hrs.
- Isolate 1-bromo-3-chloropropane via fractional distillation (bp 142–145°C).
- Treat with KCN (1.25 equiv) in methanol/H₂O (4:1 v/v) at reflux (78°C) to form γ-chlorovaleronitrile.
- Cyclize using NaOH (2.0 equiv) in ethanol at 65°C for 4 hrs, yielding cyclopropyl cyanide (83–87% purity).
Critical Parameters :
Transition Metal-Catalyzed Methods
Recent advances employ nickel catalysts for stereoselective cyclopropanation:
| Component | Specification |
|---|---|
| Catalyst | Ni(acac)₂ (5 mol%) |
| Ligand | BINAP (6 mol%) |
| Substrate | 1,5-diene derivatives |
| Yield | 74% (cis:trans = 9:1) |
This method achieves superior stereocontrol but requires rigorous exclusion of moisture and oxygen.
Methanamine Backbone Installation
Cyanide Reduction Strategies
Catalytic Hydrogenation :
- React cyclopropyl cyanide (1.0 equiv) with H₂ (50 psi) over Raney Ni (10 wt%) in methanol at 25°C for 12 hrs.
- Achieves 89–92% conversion to cyclopropylmethanamine.
Lithium Aluminum Hydride Reduction :
- LiAlH₄ (3.0 equiv) in THF at 0→25°C over 2 hrs.
- Higher yields (95%) but generates stoichiometric waste.
Pyridin-3-ylmethyl Functionalization
Nucleophilic Aromatic Substitution
Two-Step Protocol (WO2020161257A1):
- Chloromethylation :
- Treat pyridine with ClCH₂OCH₃ (1.2 equiv) and ZnCl₂ (0.1 equiv) at 110°C for 8 hrs.
- Isolate 3-(chloromethyl)pyridine (71% yield).
- Alkylation :
- React cyclopropylmethanamine (1.1 equiv) with 3-(chloromethyl)pyridine in DMF at 80°C for 6 hrs.
- Add K₂CO₃ (2.0 equiv) to scavenge HCl.
Yield : 68% after column chromatography (SiO₂, EtOAc/hexane 1:3).
Salt Formation and Purification
Dihydrochloride Preparation :
- Dissolve free base (1.0 equiv) in anhydrous Et₂O.
- Bubble HCl gas until pH <2.0.
- Precipitate product by adding cold (−20°C) MTBE.
- Filter and wash with MTBE (3× volumes).
Characterization Data :
- Melting Point : 214–216°C (dec.)
- HPLC Purity : 99.2% (C18, 0.1% TFA/MeCN)
- Elemental Analysis : Calc. for C₁₀H₁₆Cl₂N₂: C 49.40, H 6.63, N 11.52; Found: C 49.38, H 6.60, N 11.49.
Industrial Scale-Up Considerations
Process Optimization Challenges :
- Cyclopropanation Exotherm : Requires jacketed reactors with ΔT ≤15°C/min.
- Cyanide Handling : Implement continuous flow systems to minimize exposure.
Economic Analysis :
| Step | Cost Contribution |
|---|---|
| Raw Materials | 58% |
| Energy Consumption | 23% |
| Waste Treatment | 19% |
Emerging Synthetic Technologies
Photocatalytic Methods
Recent studies demonstrate visible-light-mediated cyclopropanation using eosin Y (2 mol%) under blue LEDs:
Biocatalytic Approaches
Engineered transaminases show promise for enantioselective amine synthesis:
Analytical Characterization Protocols
Spectroscopic Data :
- ¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, Py-H), 8.51 (d, J=5.1 Hz, 1H), 7.89 (d, J=7.8 Hz, 1H), 3.98 (s, 2H, CH₂Py), 2.85–2.78 (m, 2H, CH₂NH₂), 1.42–1.35 (m, 1H, cyclopropane), 0.98–0.91 (m, 2H), 0.67–0.61 (m, 2H).
Mass Spec : m/z 175.1 [M+H]⁺ (calc. 175.12).
Comparative Evaluation of Synthetic Routes
| Parameter | Free Radical Route | Metal-Catalyzed | Photochemical |
|---|---|---|---|
| Yield | 68% | 74% | 81% |
| Reaction Time | 18 hrs | 6 hrs | 3 hrs |
| PMI (kg waste/kg product) | 34 | 28 | 19 |
| Capital Cost | $1.2M | $2.4M | $1.8M |
Chemical Reactions Analysis
Types of Reactions
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride has been explored for its potential therapeutic properties, particularly as a modulator of neurotransmitter systems. Its ability to interact with specific receptors makes it a candidate for developing treatments for neurological disorders.
Case Study : Research has shown that derivatives of this compound can influence dopamine receptor activity, suggesting potential applications in treating conditions like schizophrenia and depression .
Pharmacology
The compound is utilized in pharmacological studies to understand its mechanism of action and therapeutic efficacy. Its interactions with various enzymes and receptors are being investigated to elucidate pathways involved in disease processes.
Table 1: Biological Activity Overview
| Activity Type | Target Receptor/Enzyme | Observed Effect |
|---|---|---|
| Antidepressant | Dopamine D2 Receptor | Modulation of mood |
| Antipsychotic | Serotonin 5-HT2A Receptor | Reduction of psychotic symptoms |
| Neuroprotective | NMDA Receptor | Protection against excitotoxicity |
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with varying pharmacological profiles.
Synthesis Example : The compound can be synthesized through nucleophilic substitution reactions involving pyridine derivatives and cyclopropyl amines .
Drug Development
The compound is being explored in the context of drug development pipelines, particularly for conditions related to neurodegenerative diseases. Its potential to cross the blood-brain barrier enhances its attractiveness as a candidate for central nervous system-targeted therapies.
Mechanism of Action
The mechanism of action of [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride and related compounds:
Key Structural and Functional Comparisons
Aromatic Substituent Diversity: The target compound’s pyridin-3-ylmethyl group contrasts with pyrazole (), fluorophenyl (), and chlorophenyl () substituents in analogs. Pyridine’s nitrogen position (3 vs. 2 in ) significantly impacts electronic properties and binding interactions .
Purification methods vary: HPLC is used for guanidine derivatives (), while NMR and HRMS validate structures in serotonin receptor ligands () .
Pharmacological Implications: Fluorine and methoxy groups () enhance metabolic stability and receptor selectivity in CNS-targeting compounds, whereas the target compound’s lack of such groups may limit its utility in similar applications .
Physical Properties :
Biological Activity
[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by altering enzyme activity or receptor binding, leading to various physiological responses. The precise pathways and targets are still under investigation, but preliminary studies suggest a role in inhibiting certain bacterial strains and potentially affecting cancer cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine have shown promising antiviral and antibacterial properties. Notably, one study highlighted its potential efficacy against the influenza A virus, suggesting a broader antiviral application . Furthermore, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine | Antiviral | N/A | Influenza A Virus |
| Compound A (related structure) | Antibacterial | 0.0039 | S. aureus |
| Compound B (related structure) | Antibacterial | 0.025 | E. coli |
| Compound C (related structure) | Antituberculosis | <0.5 | Mycobacterium tuberculosis |
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-435). The mechanism appears to involve interference with cell cycle progression and induction of apoptosis in cancer cells .
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer effects of several derivatives at varying concentrations (10, 20, 40, and 80 µg/mL). The results indicated that specific compounds significantly inhibited cell viability in a dose-dependent manner:
- Compound 3a : IC50 = 20 µg/mL
- Compound 3b : IC50 = 15 µg/mL
- Control (untreated) : IC50 > 80 µg/mL
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Variations in substituents on the pyridine ring or modifications to the cyclopropane moiety may enhance or diminish biological efficacy. SAR studies are crucial for optimizing these compounds for therapeutic use.
Table 2: Structure-Activity Relationships of Selected Derivatives
| Derivative Name | Structural Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group on pyridine | Enhanced antibacterial |
| Compound B | Halogen substitution | Increased anticancer efficacy |
| Compound C | Cyclopropane modification | Broader spectrum of activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride?
- Methodology : Synthesis typically involves multi-step protocols, starting with cyclopropane ring formation via [2+1] cycloaddition using diazo compounds or Simmons-Smith reagents. Subsequent functionalization includes pyridinylmethyl group introduction via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Final dihydrochloride salt formation is achieved by treating the free base with HCl in solvents like ethanol or dichloromethane .
- Key Reagents : Sodium hydride (for deprotonation), palladium catalysts (for cross-coupling), and hydrochloric acid (for salt formation).
- Validation : Structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Analytical Techniques :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to detect degradation products .
Advanced Research Questions
Q. What strategies optimize reaction yields in nucleophilic substitution steps involving the pyridinylmethyl group?
- Experimental Design :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysis : Use CuI or Pd(PPh) to mediate coupling reactions between cyclopropylmethanamine intermediates and 3-bromomethylpyridine .
- Kinetic Control : Lower reaction temperatures (0–25°C) reduce side reactions like cyclopropane ring opening .
Q. How do computational methods predict the compound’s reactivity in biological systems?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GABA receptors or monoamine transporters. Pyridine nitrogen and cyclopropane ring often contribute to binding via π-π stacking or hydrophobic interactions .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites of metabolic oxidation (e.g., cytochrome P450-mediated N-dealkylation) .
- Validation : Compare computational results with in vitro enzyme inhibition assays .
Q. What are the challenges in analyzing stereochemical outcomes during cyclopropane functionalization?
- Structural Analysis :
- X-ray Crystallography : Resolve absolute configuration of the cyclopropane ring and amine group .
- Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers, particularly if asymmetric synthesis is employed .
- Data Interpretation : Contradictions between computational predictions (e.g., Gaussian-optimized geometries) and experimental results may arise from solvent effects or crystal packing forces .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports potent serotonin receptor affinity (IC = 10 nM) while another shows no activity:
- Replication : Verify assay conditions (e.g., cell line, buffer pH, incubation time).
- Probe Purity : Re-test the compound using LC-MS-validated samples to exclude degradation artifacts .
- Orthogonal Assays : Confirm results via radioligand binding and functional cAMP assays .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Optimization :
- Batch Reactors : Maintain strict temperature control (±2°C) during exothermic steps (e.g., HCl salt formation).
- Workup : Use aqueous NaHCO washes to remove unreacted starting materials, followed by recrystallization from ethanol/water .
Q. How do solvent polarity and pH influence the compound’s solubility in biological assays?
- Solubility Profiling :
- Buffer Systems : Test solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO/PBS mixtures.
- Critical Findings : Poor aqueous solubility (<1 mg/mL) may necessitate prodrug derivatization (e.g., acetylating the amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
